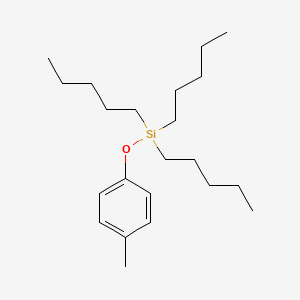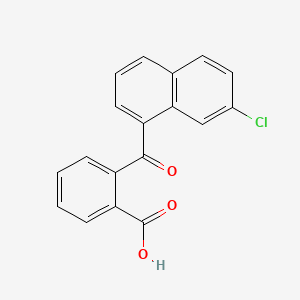
5-(Phenylacetyl)oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Phenylacetyl)oxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by a phenylacetyl group attached to an oxolan-2-one ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenylacetyl)oxolan-2-one typically involves the reaction of phenylacetyl chloride with oxolan-2-one under specific conditions. One common method involves the use of anhydrous dichloromethane as a solvent and anhydrous pyridine as a base. The reaction is carried out under an argon atmosphere at low temperatures, followed by stirring at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
5-(Phenylacetyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxolan-2-one ring to a more saturated form.
Substitution: The phenylacetyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
5-(Phenylacetyl)oxolan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of 5-(Phenylacetyl)oxolan-2-one involves its interaction with specific molecular targets. The phenylacetyl group can interact with enzymes and receptors, modulating their activity. The oxolan-2-one ring may also play a role in stabilizing the compound’s interaction with its targets. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparación Con Compuestos Similares
Similar Compounds
Butyrolactone: Similar in structure but lacks the phenylacetyl group.
Oxazoles: Share the oxolan-2-one ring but have different substituents and properties.
Uniqueness
5-(Phenylacetyl)oxolan-2-one is unique due to the presence of the phenylacetyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
61599-04-0 |
|---|---|
Fórmula molecular |
C12H12O3 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
5-(2-phenylacetyl)oxolan-2-one |
InChI |
InChI=1S/C12H12O3/c13-10(11-6-7-12(14)15-11)8-9-4-2-1-3-5-9/h1-5,11H,6-8H2 |
Clave InChI |
NVGJTWBNGKQNQN-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)OC1C(=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-amino-3,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B14595713.png)


![7-Methoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14595736.png)
![5-[Diazenyl(phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14595737.png)
![1-[(E)-tert-Butyldiazenyl]-2-({2-[(E)-tert-butyldiazenyl]propan-2-yl}sulfanyl)-3-methylbutyl carbonate](/img/structure/B14595748.png)


![4a-Methyl-3,4,4a,6-tetrahydrocyclopenta[b]pyran-2,5-dione](/img/structure/B14595773.png)



